Selectivity Profile: T3Inh-1 vs. Luteolin for ppGalNAc-T3 over ppGalNAc-T2
T3Inh-1 exhibits high selectivity for the ppGalNAc-T3 isoform, whereas the plant flavonoid luteolin acts as a non-selective inhibitor of multiple ppGalNAc-transferases. In vitro glycosylation assays using purified enzymes demonstrate that T3Inh-1 has no detectable inhibitory activity against ppGalNAc-T2, establishing its utility as an isoform-specific chemical probe [1]. In contrast, luteolin has been shown to directly inhibit multiple ppGalNAc-T family members, including both T2 and T3, without the same degree of specificity [2].
| Evidence Dimension | Isoform selectivity (Inhibition of ppGalNAc-T2) |
|---|---|
| Target Compound Data | No detectable inhibition of ppGalNAc-T2 at concentrations up to 15 µM |
| Comparator Or Baseline | Luteolin: Inhibits ppGalNAc-T2 and other isoforms (quantitative isoform-specific IC50 values not fully delineated in primary literature) |
| Quantified Difference | Qualitative difference: T3Inh-1 shows no activity on T2, while luteolin is a broad-spectrum inhibitor |
| Conditions | In vitro glycosylation assay using purified recombinant ppGalNAc-T2 and T3 enzymes |
Why This Matters
Isoform selectivity is paramount for target validation studies; using a non-selective inhibitor like luteolin can lead to ambiguous phenotypic data, whereas T3Inh-1 allows for the specific interrogation of ppGalNAc-T3's role in disease.
- [1] Song, L., & Linstedt, A. D. (2017). Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels. eLife, 6, e24051. View Source
- [2] Liu, F., et al. (2020). The small molecule luteolin inhibits N-acetyl-α-galactosaminyltransferases and reduces mucin-type O-glycosylation of amyloid precursor protein. Journal of Biological Chemistry, 295(18), 5945-5959. View Source
